molecular formula C19H29NO3 B13407540 (2S,3R,11bS)-Dihydrotetrabenazine

(2S,3R,11bS)-Dihydrotetrabenazine

Cat. No.: B13407540
M. Wt: 319.4 g/mol
InChI Key: WEQLWGNDNRARGE-PVAVHDDUSA-N
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Description

(2S,3R,11bS)-Dihydrotetrabenazine is a chemical compound known for its significant biological activity. It is an alkaloid that has shown potential in various therapeutic applications, particularly in the treatment of diseases caused by protozoa and viruses . The compound is structurally related to other isoquinoline alkaloids and has been studied for its pharmacological properties.

Preparation Methods

The synthesis of (2S,3R,11bS)-Dihydrotetrabenazine involves several steps, typically starting from simpler organic molecules. Industrial production methods often involve high-throughput screening and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

(2S,3R,11bS)-Dihydrotetrabenazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

(2S,3R,11bS)-Dihydrotetrabenazine has been extensively studied for its applications in various fields:

Mechanism of Action

The primary mechanism of action of (2S,3R,11bS)-Dihydrotetrabenazine involves the inhibition of protein synthesis. It binds to the ribosomal 40S subunit, preventing the movement of ribosomes along the mRNA strand, thereby blocking translation . This action disrupts the production of essential proteins in eukaryotic cells, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

(2S,3R,11bS)-Dihydrotetrabenazine is similar to other isoquinoline alkaloids such as emetine and dehydroemetine. it is unique in its specific binding affinity and inhibitory effects on protein synthesis . Other similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and therapeutic applications.

Properties

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

(2S,3R,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17+/m1/s1

InChI Key

WEQLWGNDNRARGE-PVAVHDDUSA-N

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

Origin of Product

United States

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